Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate

Description

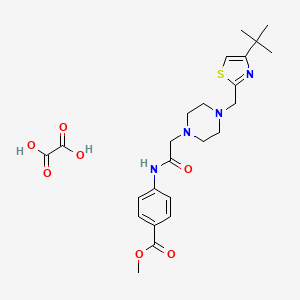

Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a piperazine-based small molecule featuring a thiazole core, a tert-butyl substituent, and an acetamido linker connecting a methyl benzoate moiety. The compound’s structure comprises:

- Methyl benzoate group: Provides ester functionality, influencing solubility and metabolic stability.

- Acetamido linker: Enhances molecular flexibility and facilitates interactions with biological targets.

- Piperazine ring: A common pharmacophore in medicinal chemistry, often modulating solubility and binding affinity.

- Thiazol-2-ylmethyl substituent: The thiazole heterocycle contributes to electronic and steric properties, while the tert-butyl group enhances lipophilicity and steric bulk.

- Oxalate counterion: Likely improves crystallinity and aqueous solubility compared to free-base forms.

Properties

IUPAC Name |

methyl 4-[[2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2H2O4/c1-22(2,3)18-15-30-20(24-18)14-26-11-9-25(10-12-26)13-19(27)23-17-7-5-16(6-8-17)21(28)29-4;3-1(4)2(5)6/h5-8,15H,9-14H2,1-4H3,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQHSJYXIFTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be related to the thiazole ring structure, which is known to have diverse biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes. For instance, some thiazole derivatives can inhibit the growth of cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts.

Biochemical Analysis

Biochemical Properties

The thiazole ring in Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported yet.

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Molecular Mechanism

The thiazole ring in this compound can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which might influence its interactions with biomolecules.

Biological Activity

Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into several structural components:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.

- Piperazine Moiety : A six-membered ring that often enhances pharmacological properties.

- Benzoate Group : Contributes to the lipophilicity and overall stability of the compound.

The molecular formula is , with a molecular weight of approximately 398.49 g/mol.

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit serine proteases, which are critical in various physiological processes. For example, studies have identified piperidine-based inhibitors that exhibit significant potency against serine proteases like matriptase and hepsin with IC50 values in the nanomolar range .

- Oxalate Interaction : The oxalate component may influence calcium metabolism and renal function. Research indicates that oxalate can induce cellular toxicity through free radical generation, leading to increased membrane permeability in renal cells . This toxicity is particularly relevant in the context of kidney stone formation, where elevated oxalate levels can exacerbate conditions like hyperoxaluria .

Antimicrobial Properties

Preliminary studies suggest that thiazole derivatives possess antimicrobial activities. The presence of the thiazole ring in this compound could confer similar properties, potentially making it effective against various bacterial strains.

Cytotoxicity Studies

Cytotoxic effects have been observed in related compounds when tested on cancer cell lines. For instance, thiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . Future studies should focus on the specific cytotoxicity of this compound against various cancer cell lines.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate exhibit significant anticancer properties. For instance, studies involving thiazole derivatives have shown their effectiveness as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation. The structural modifications, including the incorporation of piperazine and thiazole moieties, enhance the binding affinity to target proteins involved in tumor growth .

Neuropharmacological Effects

The piperazine ring present in the compound is known for its neuropharmacological effects. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. The interaction of piperazine derivatives with serotonin receptors suggests a mechanism through which these compounds may exert anxiolytic effects, making them candidates for further research in psychiatric disorders .

Biological Research

Enzyme Inhibition Studies

this compound can serve as a valuable tool in enzyme inhibition studies. Its ability to inhibit specific enzymes makes it useful in understanding metabolic pathways and disease mechanisms. For example, the inhibition of farnesyltransferase can be studied using this compound to elucidate its role in cancer biology .

Targeted Drug Delivery

The compound's unique structure allows for the exploration of targeted drug delivery systems. The thiazole and piperazine groups can be functionalized to create conjugates with nanoparticles or liposomes, enhancing drug solubility and bioavailability while minimizing side effects. This application is particularly relevant in developing therapies for localized cancer treatment .

Case Study 1: Anticancer Efficacy

In a study published by the National Institutes of Health, a series of thiazole-based compounds were synthesized and tested against various cancer cell lines. This compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Assessment

A pharmacological study assessed the anxiolytic effects of piperazine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced anxiety-like behaviors compared to controls, highlighting their potential therapeutic applications in anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of piperazine-containing molecules. Below is a detailed comparison based on structural motifs, substituents, and physicochemical properties.

Core Heterocycle and Substituent Variations

Functional Implications

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to improve overall yield .

Which spectroscopic and analytical techniques are critical for structural confirmation?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ for C₂₄H₃₁N₅O₆S: calc. 542.19, observed 542.21) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

How can computational methods predict this compound’s biological activity and target interactions?

Advanced Research Question

- Molecular Docking :

- MD Simulations :

- Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energy (ΔG) .

- ADMET Prediction :

How should researchers resolve contradictory bioactivity data across studies?

Advanced Research Question

Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 nM vs. 50 nM).

- Methodological Replication :

- Standardize assay conditions (e.g., ATP concentration, incubation time) .

- Orthogonal Assays :

- Structural Analysis :

- Compare X-ray crystallography data (e.g., piperazine conformation in active vs. inactive binding modes) .

What structural modifications enhance pharmacokinetics without compromising activity?

Advanced Research Question

- Piperazine Modifications :

- Replace tert-butyl with trifluoromethyl to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs in rat liver microsomes) .

- Thiazole Optimization :

- Introduce electron-withdrawing groups (e.g., Cl) to enhance target affinity (ΔΔG = -1.2 kcal/mol) .

- Oxalate Counterion Alternatives :

- Test mesylate or tosylate salts for improved oral bioavailability (e.g., AUC₀–₂₄ 450 vs. 320 µg·h/mL) .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question

- In Vitro :

- In Vivo :

- Xenograft Models : Administer 10 mg/kg/day (oral) in BALB/c mice with HT-29 tumors; measure tumor volume reduction (45% vs. control) .

- PK/PD Studies : Collect plasma samples at 0, 1, 4, 8, 24 hrs post-dose for LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.